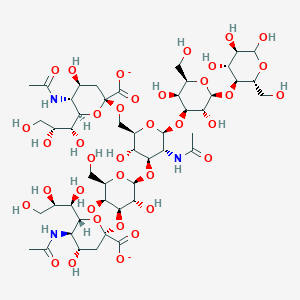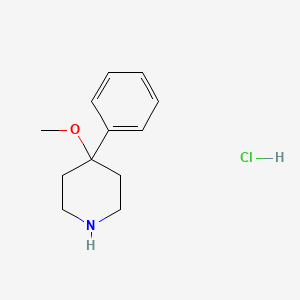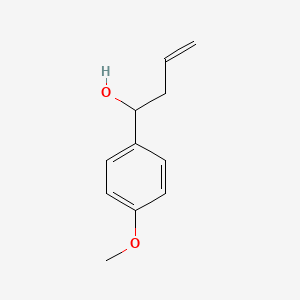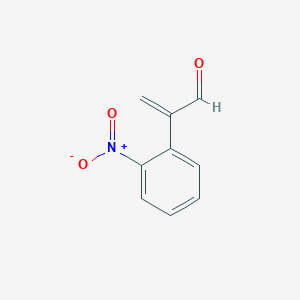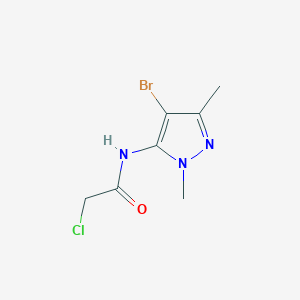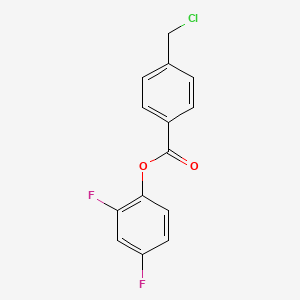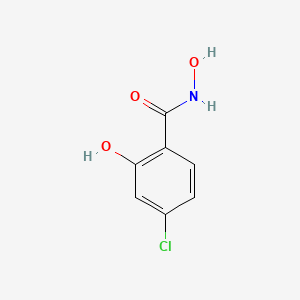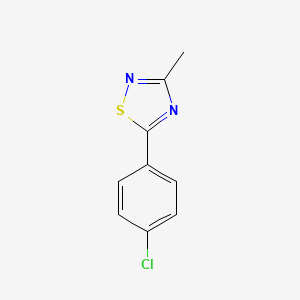
5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole” was characterized by various spectroscopic techniques and single-crystal X-ray diffraction . Another related compound, “5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides”, was synthesized in a six-step process starting from 4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of a similar compound, “5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole”, was reported. The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole has been explored in various scientific studies for its potential antimicrobial properties. For instance, its derivative synthesized from a Mannich base demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). This indicates its potential utility in developing new antimicrobial agents.
Structural and Electronic Properties
A detailed comparison between observed and theoretical density functional theory (DFT) calculations on the structure of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole revealed insights into its crystal and molecular structure, electronic properties, and potential application as a nonlinear optical (NLO) material. The study suggests its applicability in designing new chemical entities for specific applications, highlighting its structural geometry and electronic properties (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Corrosion Inhibition
Research on the corrosion inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles, including derivatives of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole, for mild steel in acidic solutions has shown promising results. These compounds exhibit good inhibition properties, making them viable candidates for corrosion protection applications, which is essential for extending the lifespan of metal infrastructure (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Anticancer Potential
Another area of research interest is the anticancer potential of thiadiazole derivatives. Studies have evaluated the synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating promising anticancer activity against the breast carcinoma cell line MCF-7. This suggests the potential for these compounds to be developed into effective anticancer agents (Gomha, Salah, & Abdelhamid, 2014).
Antiviral Activity
The synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides has led to the discovery of compounds with antiviral activity, particularly against the tobacco mosaic virus. This highlights the potential of such derivatives in the development of new antiviral drugs, which is crucial for managing and controlling viral infections (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDMQQBPPCLSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372342 | |
| Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
CAS RN |
74466-94-7 | |
| Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




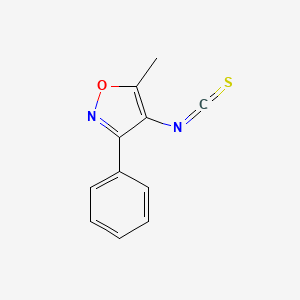
![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)
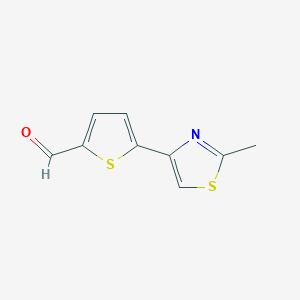

![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)
